molecular formula C19H17NO4 B2625378 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421484-72-1

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2625378
CAS No.: 1421484-72-1
M. Wt: 323.348
InChI Key: PWMYSWJVEBKKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by its unique structure, which includes a dihydrobenzofuran moiety and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization to introduce the hydroxyethyl and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyethyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a dihydrobenzofuran ring, hydroxyethyl group, and carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a novel compound that belongs to the benzofuran family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group and a hydroxyethyl side chain. Its structural uniqueness contributes to its biological activity.

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated potent anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Potency

A study highlighted that benzofuran-2-carboxamide derivatives exhibit strong inhibitory effects against HCT-116, HeLa, HepG2, and A549 cell lines. One derivative showed an IC50 value of 22 μM against Huh7 cells after 48 hours, indicating substantial cytotoxicity . The mechanism of action involves inducing G1 phase arrest and promoting apoptosis through the upregulation of pro-apoptotic markers like cleaved PARP and Bax while downregulating anti-apoptotic proteins .

Neuroprotective Effects

Benzofuran derivatives have also been evaluated for their neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and neurotoxicity.

Neuroprotective Mechanism

Research indicates that certain benzofuran derivatives can inhibit lipid peroxidation and scavenge free radicals, which are critical in preventing neuronal damage during conditions like stroke or trauma . For instance, a related compound demonstrated significant protection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells .

Binding Affinity and Receptor Interaction

The binding affinity of benzofuran derivatives to specific receptors is crucial for their pharmacological activity. Some studies have focused on cannabinoid receptor interactions.

Cannabinoid Receptor Modulation

Benzofuran derivatives have been identified as selective CB2 receptor agonists, which are implicated in modulating pain without the psychoactive effects associated with CB1 receptor activation. One study reported that a specific derivative effectively reversed neuropathic pain in animal models .

Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Mechanism
AnticancerHuh722Induces G1 arrest, apoptosis
NeuroprotectionHT22 (neuronal cells)Not specifiedInhibits lipid peroxidation
Cannabinoid AgonismAnimal models (neuropathy)Not specifiedSelective CB2 receptor agonist

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-15(12-5-6-16-14(9-12)7-8-23-16)11-20-19(22)18-10-13-3-1-2-4-17(13)24-18/h1-6,9-10,15,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMYSWJVEBKKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.